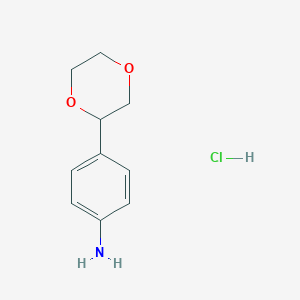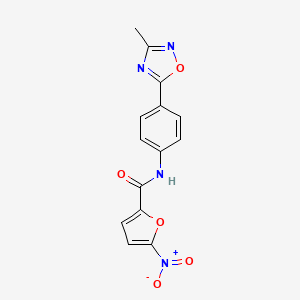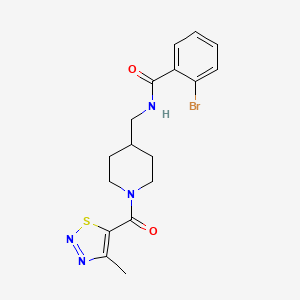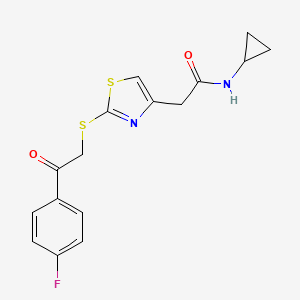
4-(1,4-Dioxan-2-yl)aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dioxan-2-yl)aniline hydrochloride is a chemical compound with the CAS Number: 2378503-21-8 . It has a molecular weight of 215.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(1,4-Dioxan-2-yl)aniline hydrochloride is 1S/C10H13NO2.ClH/c11-9-3-1-8 (2-4-9)10-7-12-5-6-13-10;/h1-4,10H,5-7,11H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(1,4-Dioxan-2-yl)aniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Aplicaciones Científicas De Investigación
Environmental and Health Impact of 1,4-Dioxane Derivatives
Environmental Contamination and Toxicity : 1,4-Dioxane is identified as an emerging contaminant with widespread detection in U.S. drinking water supplies. Due to its solvent stability and physical-chemical characteristics, it poses a significant challenge for remediation efforts. Research highlights the urgent need for effective removal approaches and additional studies on human health effects and environmental fate to guide public health policy for this compound (Godri Pollitt et al., 2019).
Genotoxic Activities : A review on aniline and its metabolites, including those related to 1,4-dioxane structures, delves into their genotoxic potential and relationship with carcinogenic activity. The comprehensive analysis suggests that while aniline itself may not directly induce gene mutations, its metabolites could contribute to chromosomal damage in vitro and in vivo, particularly at high dose levels. This underlines the complexity of assessing the carcinogenic risks associated with chemical exposures and the need for further investigation into the mechanisms of toxicity (Bomhard & Herbold, 2005).
Applications and Considerations
Chemical Stability and Analytical Challenges : The unique properties of 1,4-dioxane and its derivatives make them subjects of interest in chemical analysis and environmental monitoring. Studies emphasize the challenges in detecting and quantifying these compounds in environmental samples, highlighting the need for advanced analytical techniques and methodologies to better understand their distribution, transformation, and impact (Yokoyama, 2015).
Remediation Efforts : The difficulty in remediating 1,4-dioxane and related compounds from contaminated sites is underscored by their physical and chemical properties. Research into alternative removal strategies, such as advanced oxidation processes and bioremediation, is crucial for addressing the environmental persistence and health risks posed by these contaminants (McKay, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(1,4-dioxan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSOHINVOCRJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)


![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)



![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)